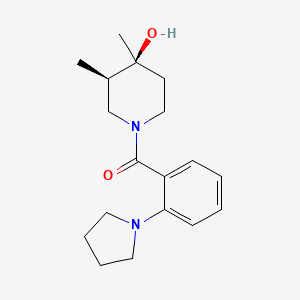
3,6-dichloro-N-(2,4-dimethylphenyl)-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"3,6-dichloro-N-(2,4-dimethylphenyl)-2-methoxybenzamide" is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. The compound's distinctive characteristics, such as its molecular framework and reactivity, offer a broad scope for exploration in molecular design, synthesis strategies, and property analysis.
Synthesis Analysis
The synthesis of compounds closely related to "3,6-dichloro-N-(2,4-dimethylphenyl)-2-methoxybenzamide" typically involves acylation reactions and precise control over functional group transformations. For instance, a method described for synthesizing a related compound utilized acylation of an amino compound with a benzoyl chloride derivative in a suitable solvent like THF, showcasing the foundational strategies employed in synthesizing such complex molecules (Karabulut et al., 2014).
Molecular Structure Analysis
Molecular structure determinations, often employing X-ray crystallography and DFT calculations, reveal intricate details about the spatial arrangement of atoms within these compounds. Studies on similar molecules have shown that intermolecular interactions, such as dimerization and crystal packing, can influence molecular geometry, especially concerning bond lengths, angles, and dihedral angles, highlighting the complex nature of these molecules' 3D configurations (Karabulut et al., 2014).
Chemical Reactions and Properties
The reactivity of "3,6-dichloro-N-(2,4-dimethylphenyl)-2-methoxybenzamide" can be inferred from related compounds, which undergo various chemical reactions based on their functional groups. For example, tritium labeling studies on benzamide functionalities reveal the intricacies of substituent effects on molecular reactivity and highlight the compound's capacity for undergoing isotopic exchange reactions, offering insights into its chemical behavior (Hong et al., 2015).
科学的研究の応用
Molecular Interactions and Structural Analysis
Research on compounds like N-3-hydroxyphenyl-4-methoxybenzamide highlights the significance of intermolecular interactions and their influence on molecular geometry, emphasizing the role of crystal packing and dimerization in determining the dihedral angles and rotational conformation of aromatic rings. This suggests that "3,6-dichloro-N-(2,4-dimethylphenyl)-2-methoxybenzamide" could similarly be studied for its molecular structure and intermolecular interactions, which are crucial for understanding its chemical behavior and potential applications in drug design or material science (Karabulut et al., 2014).
Pharmacological Potential
The exploration of methoxybenzamide derivatives, such as 3-methoxybenzamide, for their pharmacological properties, such as inhibition of the bacterial cell division protein FtsZ, suggests that structurally related compounds like "3,6-dichloro-N-(2,4-dimethylphenyl)-2-methoxybenzamide" may possess antibacterial or other biologically relevant activities. This line of research indicates the potential of such compounds in developing new therapeutic agents with improved pharmaceutical properties (Haydon et al., 2010).
Environmental Applications
The catalytic reduction of methoxychlor, a pesticide, at carbon and silver cathodes, showcases the environmental applications of methoxy-substituted compounds. By extension, "3,6-dichloro-N-(2,4-dimethylphenyl)-2-methoxybenzamide" could be relevant in environmental chemistry, particularly in the degradation of pollutants or the design of catalytic processes for cleaner chemical reactions (McGuire & Peters, 2016).
特性
IUPAC Name |
3,6-dichloro-N-(2,4-dimethylphenyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2/c1-9-4-7-13(10(2)8-9)19-16(20)14-11(17)5-6-12(18)15(14)21-3/h4-8H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMYGHJZQDHRZFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C=CC(=C2OC)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-dichloro-N-(2,4-dimethylphenyl)-2-methoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2-methoxyphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5548103.png)
![N-[(3S*,4R*)-1-[(2-ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5548109.png)
![N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5548110.png)



![1-[(4-chlorophenyl)sulfonyl]-2,4-dimethyl-1H-imidazole](/img/structure/B5548137.png)
![1-(3-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5548145.png)
![3-[(4-chlorophenyl)sulfonyl]-N,N-diethylbenzenesulfonamide](/img/structure/B5548157.png)
![2-{2-[4-(2-furoyl)piperazin-1-yl]-2-oxoethyl}-2-azaspiro[4.5]decan-3-one](/img/structure/B5548173.png)
![7-(2-chlorobenzoyl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5548190.png)
![4-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]benzaldehyde oxime](/img/structure/B5548194.png)

![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-2-methylpropanamide](/img/structure/B5548198.png)